molecular formula C7H9BrOS B8333672 3-(2-Bromoethoxy)-4-methylthiophene

3-(2-Bromoethoxy)-4-methylthiophene

Cat. No. B8333672
M. Wt: 221.12 g/mol
InChI Key: BDEQZKWUAZYJOJ-UHFFFAOYSA-N
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Patent
US07446213B2

Procedure details

Similarly, monomer 2 is prepared from 3-(2-bromoethoxy)-4-methylthiophene (compound 4) and 1-methylimidazole (Aldrich Co.) (see Scheme 2). Compound 4 is prepared according to the procedure developed by Leclerc et al. (Faïd, K.; Leclerc, M. J. Chem. Soc., Chem. Commun., 2761, (1996)). The quaternization reaction between 1-methylimidazole and compound 4, provides the desired monomer imidazolium salt 2. (Lucas, P.; Mehdi, N. E.; Ho, H. A.; Belanger, D.; Breau, L. Synthesis, 9, 1253, (2000)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][O:4][C:5]1[C:9]([CH3:10])=[CH:8][S:7][CH:6]=1.C[N:12]1[CH:16]=[CH:15][N:14]=[CH:13]1>>[Br:1][CH2:2][CH2:3][O:4][C:5]1[C:9]([CH3:10])=[CH:8][S:7][CH:6]=1.[NH+:12]1[CH:16]=[CH:15][NH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC1=CSC=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC1=CSC=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC1=CSC=C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=CSC=C1C
Name
Type
product
Smiles
Name
Type
product
Smiles
[NH+]1=CNC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07446213B2

Procedure details

Similarly, monomer 2 is prepared from 3-(2-bromoethoxy)-4-methylthiophene (compound 4) and 1-methylimidazole (Aldrich Co.) (see Scheme 2). Compound 4 is prepared according to the procedure developed by Leclerc et al. (Faïd, K.; Leclerc, M. J. Chem. Soc., Chem. Commun., 2761, (1996)). The quaternization reaction between 1-methylimidazole and compound 4, provides the desired monomer imidazolium salt 2. (Lucas, P.; Mehdi, N. E.; Ho, H. A.; Belanger, D.; Breau, L. Synthesis, 9, 1253, (2000)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][O:4][C:5]1[C:9]([CH3:10])=[CH:8][S:7][CH:6]=1.C[N:12]1[CH:16]=[CH:15][N:14]=[CH:13]1>>[Br:1][CH2:2][CH2:3][O:4][C:5]1[C:9]([CH3:10])=[CH:8][S:7][CH:6]=1.[NH+:12]1[CH:16]=[CH:15][NH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC1=CSC=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC1=CSC=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCOC1=CSC=C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=CSC=C1C
Name
Type
product
Smiles
Name
Type
product
Smiles
[NH+]1=CNC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.